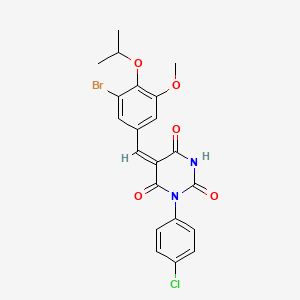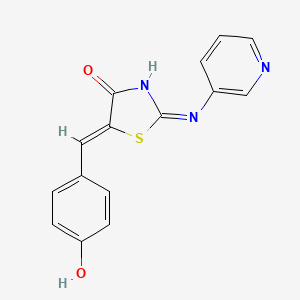![molecular formula C22H10N6O2 B6121004 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile](/img/structure/B6121004.png)
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile, also known as IQN-17, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. This molecule is a member of the indoloquinazoline family and has been shown to have anti-cancer properties.
作用機序
The mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is not fully understood. However, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in cancer cells, leading to the inhibition of cancer cell growth and induction of apoptosis. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of multiple cancer cell lines at low concentrations. However, one limitation of using 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is its solubility. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile is poorly soluble in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. One area of research is to further understand the mechanism of action of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. This will help to identify potential targets for the development of new anti-cancer therapies. Another area of research is to investigate the potential therapeutic applications of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for inflammatory diseases. Additionally, research could focus on developing more soluble forms of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile for easier use in lab experiments.
合成法
The synthesis of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile involves a multi-step process that begins with the reaction of 4-nitrophthalonitrile with 2-aminobenzylamine to form 4-(2-aminobenzylamino)nitrophthalonitrile. This intermediate is then reacted with 2-chloro-6-nitrobenzyl chloride to form 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile. The final product is purified by column chromatography to obtain a pure compound.
科学的研究の応用
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of multiple cancer cell lines, including lung, breast, and colon cancer. 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrophthalonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications for inflammatory diseases.
特性
IUPAC Name |
4-indolo[3,2-b]quinoxalin-6-yl-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N6O2/c23-11-13-9-19(20(28(29)30)10-14(13)12-24)27-18-8-4-1-5-15(18)21-22(27)26-17-7-3-2-6-16(17)25-21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIKKSKGAXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C(=C5)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6120927.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-furandione](/img/structure/B6120933.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4,4,4-trifluorobutanamide](/img/structure/B6120943.png)
![4-hydroxy-N'-[1-(4-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6120944.png)
![ethyl 1-[(2-hydroxy-6-methyl-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6120952.png)
![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6120956.png)
![3-(2-oxo-1-azepanyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6120968.png)
![3-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6120971.png)

![2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120986.png)
![3-(2,6-dichlorobenzyl)-5-pyridin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6120993.png)

![2-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-3-phenylpropanoic acid](/img/structure/B6120999.png)
![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121001.png)